beta-L-ribofuranose
Description
β-L-Ribofuranose is a five-membered furanose ring sugar and the L-enantiomer of β-D-ribofuranose, a critical component of RNA and nucleotide analogs. Its structure consists of a ribose sugar in the β-anomeric configuration, where the hydroxyl groups at C2, C3, and C4 are oriented on the same side of the ring (cis configuration). This stereochemistry differentiates it from its D-enantiomer and influences its chemical reactivity and biological interactions .
Key physical properties include:
- Molecular formula: C₅H₁₀O₅
- Molecular weight: 150.13 g/mol
- Melting point: ~95°C (for β-D-ribofuranose; L-form data is extrapolated) .
β-L-Ribofuranose derivatives, such as 1,2,3,5-tetra-O-acetyl-β-L-ribofuranose, are widely used in nucleoside synthesis. These derivatives exhibit modified solubility and stability due to protective groups like acetyl or benzoyl .
Structure
2D Structure
3D Structure
Properties
CAS No. |
41546-19-4 |
|---|---|
Molecular Formula |
C5H10O5 |
Molecular Weight |
150.13 g/mol |
IUPAC Name |
(2S,3S,4R,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4-,5-/m0/s1 |
InChI Key |
HMFHBZSHGGEWLO-FCAWWPLPSA-N |
SMILES |
C(C1C(C(C(O1)O)O)O)O |
Isomeric SMILES |
C([C@H]1[C@@H]([C@@H]([C@H](O1)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(O1)O)O)O)O |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
1.1 Antiviral Agents
Beta-L-ribofuranose is integral in synthesizing antiviral compounds. For instance, it serves as a precursor for levovirin, an antiviral agent effective against HIV. The synthesis of levovirin involves converting L-ribose to β-1,2,3,5-tetra-O-acetyl-L-ribofuranose, which is then transformed into the active pharmaceutical ingredient (API). This process has been refined to improve yield and reduce costs by allowing the use of both α- and β-anomers of ribofuranose without the need for separation, thus enhancing efficiency in production .
1.2 Codrug Development
Recent studies have highlighted the potential of beta-D-ribofuranose as a core moiety in codrug design. A notable example is the development of a codrug that combines lenalidomide and paclitaxel linked through beta-D-ribofuranose. This codrug demonstrates enhanced water solubility (685 times greater than paclitaxel alone) and selective drug release properties due to the incorporation of a phosphodiester moiety that acts as an enzyme recognition site . The synthesis involved multiple steps but resulted in a promising therapeutic agent with improved delivery characteristics.
Biochemical Research
2.1 RNA and N-Glycosyl Derivatives
This compound is crucial in the formation of RNA and its derivatives. Studies suggest that N-glycosyl derivatives of beta-D-ribofuranose played a significant role in the origin of life on Earth by contributing to the development of RNA-based life forms . These derivatives are essential for understanding biochemical pathways and evolutionary biology.
2.2 Enzyme Recognition and Catalysis
The unique structure of this compound allows it to serve as an effective substrate for various enzymes. Its hydroxyl groups can be modified to create derivatives that enhance enzyme recognition and catalysis . This characteristic makes it valuable in synthetic biology and enzyme engineering.
Material Science Applications
3.1 Biodegradable Polymers
This compound has potential applications in developing biodegradable materials due to its natural origin and non-toxic properties. Research is ongoing to explore its use in creating polymeric materials that can degrade safely in the environment while maintaining functional integrity during use.
Data Table: Summary of Applications
Comparison with Similar Compounds
Comparison with Structural Analogs
β-D-Ribofuranose
Structural Differences :
Physical Properties :
Functional Implications :
- β-D-Ribofuranose is a natural RNA building block, while β-L-ribofuranose is utilized in antisense oligonucleotides and therapeutic nucleosides due to its metabolic stability .
β-L-Xylofuranose
Structural Differences :
- Xylose is a pentose lacking the C5 hydroxyl group present in ribose. In β-L-xylofuranose, the hydroxymethyl group (-CH₂OH) at C5 is absent, reducing its ability to form phosphate esters critical for nucleotide linkages .
Physical Properties :
- Molecular formula : C₅H₁₀O₅ (same as ribose but with altered hydroxyl positions).
- Melting point: Not explicitly reported but expected to differ due to reduced hydrogen bonding .
Functional Implications :
Protected Derivatives: Acetylated and Benzoylated Forms
1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose
- Molecular weight : 504.49 g/mol.
- Key feature : Benzoyl groups at C2, C3, and C5 enhance lipophilicity, aiding in nucleoside synthesis. The acetyl group at C1 facilitates glycosylation reactions .
- Application : Intermediate in antiviral drug synthesis (e.g., Remdesivir) .
1-O-Acetyl-2,3,5-tri-O-(4-chlorobenzoyl)-β-L-ribofuranose
Data Tables
Table 1: Comparative Properties of Ribofuranose Analogs
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| β-L-Ribofuranose | C₅H₁₀O₅ | 150.13 | ~95* | -OH at C2, C3, C4, C5 |
| 1,2,3,5-Tetra-O-acetyl-β-L-ribofuranose | C₁₃H₁₈O₉ | 318.28 | 80–83 | Acetyl at C1, C2, C3, C5 |
| 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | C₂₈H₂₄O₉ | 504.49 | N/A | Benzoyl at C2, C3, C5; acetyl at C1 |
| β-L-Xylofuranose | C₅H₁₀O₅ | 150.13 | N/A | -OH at C2, C3, C4 |
*Extrapolated from β-D-ribofuranose data .
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing beta-L-ribofuranose with high enantiomeric purity?
- Methodological Answer : Synthesis requires careful selection of protecting groups (e.g., acetyl or benzoyl groups) to stabilize the ribofuranose ring during glycosylation. Reaction conditions (e.g., anhydrous solvents, controlled temperature) must minimize epimerization. Post-synthesis, purification via column chromatography and verification using polarimetry or chiral HPLC are essential to confirm enantiopurity .
Q. Which spectroscopic techniques are prioritized for characterizing this compound derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming stereochemistry and substituent positions. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography resolves absolute configuration. Comparative analysis with literature data (e.g., melting points, optical rotation) ensures structural fidelity .
Q. How should researchers conduct a literature review for this compound analogs?
- Methodological Answer : Use databases like PubMed and SciFinder to identify foundational studies on ribofuranose chemistry. Focus on publications detailing synthetic routes, stability data, and biological applications. Organize findings thematically (e.g., synthesis, stability, applications) and highlight gaps (e.g., limited data on hydrolytic degradation kinetics) to define research objectives .
Q. What protocols ensure the stability of this compound during storage?
- Methodological Answer : Store lyophilized compounds at -20°C in airtight, desiccated containers to prevent moisture absorption and hydrolysis. For solutions, use anhydrous solvents (e.g., DMSO-d6 for NMR) and avoid prolonged exposure to acidic/basic conditions. Regularly monitor purity via TLC or HPLC .
Advanced Research Questions
Q. How can contradictions in reported thermodynamic stability data of this compound derivatives be resolved?
- Methodological Answer : Replicate experiments under standardized conditions (e.g., pH, temperature) to isolate variables. Use differential scanning calorimetry (DSC) for precise stability measurements. Cross-validate results with computational models (e.g., DFT calculations) to identify discrepancies arising from experimental artifacts .
Q. What experimental designs are recommended for studying hydrolytic stability of this compound in physiological conditions?
- Methodological Answer : Simulate physiological environments (pH 7.4, 37°C) and monitor degradation kinetics via HPLC or LC-MS. Include controls with stabilized analogs (e.g., 2'-modified derivatives) to assess susceptibility. Use Arrhenius plots to extrapolate shelf-life under varying conditions .
Q. What strategies preserve stereochemical integrity when incorporating this compound into nucleoside analogs?
- Methodological Answer : Employ stereoselective glycosylation catalysts (e.g., Vorbrüggen conditions) and protect the 2'-OH group to prevent β-elimination. Post-synthesis, validate configurations using NOESY NMR or enzymatic assays. Computational docking studies can predict steric hindrance effects during drug design .
Q. How can molecular dynamics (MD) simulations enhance understanding of this compound conformational behavior?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
